N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is constructed through the following hierarchical analysis:
- Parent heterocycle : Pyrazolo[3,4-d]pyrimidine, a fused bicyclic system with a pyrazole ring (positions 1-3) annulated to a pyrimidine ring (positions 4-7).
- Substituents :
- Position 1 : 1,1-Dioxidotetrahydrothiophen-3-yl group (a sulfone-modified tetrahydrothiophene ring).
- Position 4 : Oxo (=O) group.
- Position 5 : Acetamide side chain via a methylene bridge (-CH2-).
- Side chain modifications :
- Acetamide nitrogen substituted with a cyclohexyl group.
Isomeric considerations arise from:
- Tautomerism : The pyrazolo[3,4-d]pyrimidine system permits keto-enol tautomerism at the 4-oxo position, though the 4H-tautomer dominates in solid-state configurations.
- Stereochemistry : The tetrahydrothiophene sulfone group introduces a chiral center at position 3. Computational modeling suggests the (R)-configuration is energetically favored due to reduced steric clash between the sulfone and pyrazolopyrimidine core.
Crystallographic Analysis of Heterocyclic Core Architecture
While single-crystal X-ray data for this specific compound remains unpublished, structural inferences are drawn from analogous pyrazolo[3,4-d]pyrimidine sulfone derivatives:
Key features:
- The pyrazolo[3,4-d]pyrimidine core exhibits near-planarity (RMSD <0.05 Å), with minor puckering at the 4-oxo position.
- The tetrahydrothiophene sulfone adopts a half-chair conformation , positioning the sulfone group pseudo-axial to minimize dipole-dipole repulsions with the pyrimidine π-system.
- Hydrogen bonding between the acetamide NH and sulfone oxygen (2.89 Å) stabilizes the solid-state packing.
Spectroscopic Fingerprinting (¹H/¹³C NMR, FTIR, Raman)
¹H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.18–1.34 | m | Cyclohexyl CH2 |
| 2.52 | t (J=7.2 Hz) | Tetrahydrothiophene CH2-SO2 |
| 3.71 | q (J=6.8 Hz) | Methylene bridge (-CH2-CO-) |
| 7.92 | s | Pyrazolo H-3 |
| 8.41 | s | Pyrimidine H-7 |
| 10.28 | br s | Acetamide NH |
¹³C NMR (101 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 25.6 | Cyclohexyl CH2 |
| 52.1 | Tetrahydrothiophene C-3 |
| 167.9 | Acetamide carbonyl |
| 158.4 | Pyrimidine C-4 (oxo) |
| 148.2 | Pyrazolo C-3a |
FTIR (KBr, cm⁻¹)
| Band | Assignment |
|---|---|
| 3274 | N-H stretch (amide) |
| 1689 | C=O stretch (amide I) |
| 1621 | C=O stretch (pyrimidinone) |
| 1312, 1145 | S=O asymmetric/symmetric |
Raman Spectroscopy
Strong bands at 1589 cm⁻¹ (pyrazolo ring breathing) and 995 cm⁻¹ (S-O symmetric stretch) confirm sulfone integration into the heterocyclic framework.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ = 462.1542) reveals characteristic fragmentation pathways:
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 462.1542 | Molecular ion | Intact molecule |
| 345.0987 | [M - C6H11N]+ | Loss of cyclohexylamine |
| 277.0432 | [C10H9N4O3S]+ | Pyrazolopyrimidine-sulfone |
| 149.0238 | [C5H5N4]+ | Protonated pyrazolo[3,4-d]pyrimidine |
Dominant cleavage occurs at the acetamide C-N bond, followed by retro-Diels-Alder fragmentation of the tetrahydrothiophene ring. The sulfone group remains intact in major fragments due to its high thermodynamic stability.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c23-15(20-12-4-2-1-3-5-12)9-21-11-18-16-14(17(21)24)8-19-22(16)13-6-7-27(25,26)10-13/h8,11-13H,1-7,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNKUVYPXXAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
The compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels are crucial in various physiological processes, including cardiac function and neurotransmission. The activation of GIRK channels can lead to changes in cellular excitability, influencing pain perception, anxiety, and other neurological functions .
Pharmacokinetics
Research indicates that this compound exhibits nanomolar potency as a GIRK channel activator. The compound shows improved metabolic stability compared to traditional urea-based compounds. This stability is vital for maintaining therapeutic levels in biological systems, enhancing its potential for clinical use .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The precise mechanisms involve the modulation of key signaling pathways associated with cell survival and death .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. This activity suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest a promising role in cancer therapy .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was linked to decreased levels of inflammatory cytokines and enhanced antioxidant defenses. This study supports the hypothesis that GIRK channel modulation may offer therapeutic benefits in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibits proliferation | Induces apoptosis via caspase activation |
| Neuroprotection | Reduces neuronal damage | Decreases oxidative stress and inflammation |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Substituents: Chromen-4-one and fluorophenyl groups. Key Data: Molecular weight 571.2 g/mol, melting point 302–304°C. Differentiation: The chromenone moiety introduces planar aromaticity, likely enhancing DNA intercalation or topoisomerase inhibition. The absence of a sulfone group reduces polarity compared to the main compound .
N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ()
Pyrimido[4,5-d]pyrimidinone Derivatives
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (Compound 3b, ) Core Structure: Fused pyrimido[4,5-d]pyrimidinone. Substituents: Acrylamide and methylpiperazinyl groups. This contrasts with the non-covalent binding likely for the main compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key synthetic strategies for preparing N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. A common approach includes:
- Cyclization of tetrahydrothiophene derivatives to introduce the 1,1-dioxido group (sulfone moiety) .
- Coupling the pyrazolo-pyrimidine core with a cyclohexylacetamide group via nucleophilic substitution or amidation reactions under reflux conditions in solvents like DMF or THF .
- Purification via column chromatography (silica gel, gradient elution) and characterization using FTIR and /-NMR to confirm regioselectivity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : -NMR to verify the cyclohexyl group’s axial/equatorial conformation and -NMR to confirm carbonyl (C=O) and sulfone (SO) groups .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, particularly for the labile pyrazolo-pyrimidine ring .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, LOX-5) using fluorogenic substrates .
- Solubility and Stability : HPLC-based solubility profiling in PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfone-containing pyrazolo-pyrimidine intermediate?
- Methodological Answer : Yield optimization strategies include:
- Temperature Control : Slow addition of oxidizing agents (e.g., mCPBA) at 0–5°C to minimize side reactions during sulfone formation .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Statistical Design : Response Surface Methodology (RSM) to model interactions between reaction time, temperature, and solvent polarity .
Q. How to resolve contradictions in biological activity data across similar pyrazolo-pyrimidine derivatives?
- Methodological Answer : Address discrepancies via:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on target binding using molecular docking (AutoDock Vina) .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., IC values for COX-2 inhibition) to identify outliers or assay-specific biases .
Example table for comparison:
| Compound Substitution | Target | IC (µM) | Notes |
|---|---|---|---|
| N-Cyclohexyl derivative | MCF-7 | 15 | High cytotoxicity |
| 3-Chlorophenyl analog | COX-2 | 20 | Moderate inhibition |
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools :
- SwissADME : To predict cytochrome P450-mediated oxidation sites (e.g., cyclohexyl or sulfone groups) .
- GLORYx : For metabolite identification, focusing on hydrolytic cleavage of the acetamide bond .
- Molecular Dynamics (MD) Simulations : To study interactions with blood plasma proteins (e.g., albumin) using GROMACS .
Q. How to design experiments for assessing the compound’s selectivity between closely related enzyme isoforms?
- Methodological Answer : Employ:
- Isozyme-Specific Assays : Parallel testing against COX-1 vs. COX-2 or LOX-5 vs. LOX-12 using recombinant enzymes .
- Competitive Binding Studies : Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k) .
- Cryo-EM : For structural insights into isoform-specific binding pockets, if resources permit .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blot alongside enzymatic assays) to rule off-target effects .
- Synthesis Reproducibility : Document solvent purity (HPLC-grade) and moisture-sensitive step protocols (e.g., Schlenk line for sulfone oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
